molecular formula C17H23N5O3S B12732798 Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate CAS No. 133506-43-1

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate

Cat. No.: B12732798
CAS No.: 133506-43-1
M. Wt: 377.5 g/mol
InChI Key: ILAJCAUBTRDVFM-UHFFFAOYSA-N
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Description

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate is a complex organic compound that features a tetrazole ring, a sulfur atom, and a hexanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . The resulting tetrazole can then be further functionalized to introduce the phenyl and thio groups.

The next step involves the acylation of the tetrazole derivative with a suitable acylating agent, such as acetyl chloride, to form the thioacetyl intermediate. This intermediate is then reacted with hexanoic acid or its ester derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate is unique due to its extended carbon chain, which can influence its solubility, reactivity, and biological activity. The presence of the hexanoate ester group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Biological Activity

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate, with the CAS number 97259-70-6, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3SC_{17}H_{23}N_{5}O_{3}S. The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phenyl group and thioacetyl moiety further enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study focusing on a series of tetrazole compounds demonstrated that many derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 8 to 256 µg/mL, with some derivatives showing particularly promising results against clinical strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound 64S. epidermidis T 5501
Compound 816S. aureus
Compound 1232E. coli

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various human cancer cell lines. In vitro assays revealed that many tetrazole derivatives, including those similar to this compound, exhibited low toxicity against normal cell lines while maintaining significant cytotoxicity against cancerous cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HeLa15Significant cytotoxicity
MCF720Moderate cytotoxicity
HaCaT>100Non-cytotoxic

The biological activity of this compound can be attributed to its interaction with cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole ring is known to interfere with nucleic acid synthesis and cellular metabolism in bacteria, while also inducing apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have highlighted the efficacy of tetrazole derivatives in treating infections and cancer:

  • Antibacterial Efficacy : A study reported that a derivative similar to Ethyl 6-(...) inhibited the growth of resistant strains of Staphylococcus at concentrations as low as 4 µg/mL, suggesting its potential as a therapeutic agent against antibiotic-resistant pathogens .
  • Cytotoxic Potential : Another investigation into the cytotoxic effects on breast cancer cell lines showed that certain modifications in the tetrazole structure could enhance activity, indicating a promising avenue for drug design .

Properties

CAS No.

133506-43-1

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]hexanoate

InChI

InChI=1S/C17H23N5O3S/c1-2-25-16(24)11-7-4-8-12-18-15(23)13-26-17-19-20-21-22(17)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,18,23)

InChI Key

ILAJCAUBTRDVFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC(=O)CSC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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